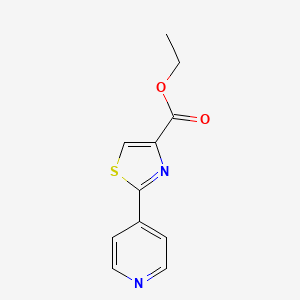

Ethyl 2-(pyridin-4-yl)-1,3-thiazole-4-carboxylate

Vue d'ensemble

Description

Molecular Structure Analysis

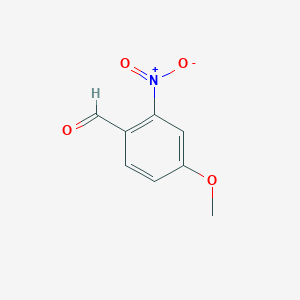

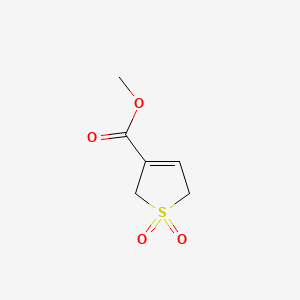

The molecular structure of Ethyl 2-(pyridin-4-yl)-1,3-thiazole-4-carboxylate consists of a thiazole ring attached to a pyridine ring via a two-carbon chain, which is also attached to an ethyl ester . The exact structure would need to be confirmed through techniques such as NMR spectroscopy or X-ray crystallography.Physical And Chemical Properties Analysis

Ethyl 2-(pyridin-4-yl)-1,3-thiazole-4-carboxylate is a compound with a molecular weight of 248.301 Da . It has a density of 1.2±0.1 g/cm3, a boiling point of 402.3±55.0 °C at 760 mmHg, and a flash point of 197.1±31.5 °C . It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 4 freely rotating bonds .Applications De Recherche Scientifique

Synthesis and Derivative Formation

Ethyl 2-(pyridin-4-yl)-1,3-thiazole-4-carboxylate and its derivatives are synthesized through various reactions and methods. For instance, it has been transformed into 5-substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates and 5-N-amino substituted thiazolo[5,4-c]pyridine-7-carboxylates through reactions with aromatic amines and monosubstituted hydrazines, respectively (Albreht et al., 2009). Furthermore, it is a precursor for ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates, highlighting its versatility in chemical synthesis (Zhu et al., 2003).

Biological Applications

This compound is also a part of diverse biological applications. It has been involved in the design and synthesis of novel Mycobacterium tuberculosis GyrB inhibitors, indicating its potential in combating tuberculosis (Jeankumar et al., 2013). Additionally, some derivatives have exhibited antimalarial activity against plasmodium falciparum, demonstrating its scope in antimalarial therapy (Makam et al., 2014).

Chemical Property Exploration

In the realm of chemical property exploration, ethyl 2-(pyridin-4-yl)-1,3-thiazole-4-carboxylate derivatives have been utilized to study different chemical behaviors and properties. For example, their use in synthesizing spiro compounds and exploring the NMR spectra behavior in different concentrations highlights their importance in understanding chemical structures and reactions (Abe et al., 2010).

Propriétés

IUPAC Name |

ethyl 2-pyridin-4-yl-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2S/c1-2-15-11(14)9-7-16-10(13-9)8-3-5-12-6-4-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHHRVJSNZLHEPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(pyridin-4-yl)-1,3-thiazole-4-carboxylate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[2-(Dimethylamino)ethyl-methylamino]-1-phenylpent-1-en-3-one](/img/structure/B1297031.png)

![5-Benzyl-2-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1297035.png)

![6-Bromo[1,2,5]thiadiazolo[3,4-b]pyridine](/img/structure/B1297047.png)

![Thieno[3,2-b]thiophene-2,5-dicarbaldehyde](/img/structure/B1297048.png)

![(5-Phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B1297055.png)

![1H-Indene-1,3(2H)-dione, 2-[(4-fluorophenyl)methylene]-](/img/structure/B1297062.png)